
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide is a complex organic compound that features a thiazolidine ring fused with a long-chain fatty acid amide. The presence of sulfur and nitrogen atoms in the thiazolidine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired compound . The reaction conditions often include the use of catalysts and solvents to enhance yield and selectivity.
Industrial Production Methods
Industrial production of this compound may employ green chemistry principles, such as using water as a solvent to minimize environmental impact . The process involves the cyclization of acid hydrazides with carbonothioyldisulfanediyl diacetic acid, resulting in high yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .
Applications De Recherche Scientifique
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-4-one: A simpler analog with similar biological properties.
Rhodanine: A structurally related compound with diverse pharmacological activities.
Thiazolidinediones: Known for their antidiabetic properties.
Uniqueness
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide is unique due to its long-chain fatty acid amide moiety, which imparts additional lipophilicity and potential for membrane interaction. This structural feature distinguishes it from other thiazolidine derivatives and enhances its biological activity .
Propriétés
Numéro CAS |
97772-47-9 |
|---|---|
Formule moléculaire |
C21H34N2OS2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C21H34N2OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)22-21-23-20(25)18-26-21/h3-4,6-7,9-10,21H,2,5,8,11-18H2,1H3,(H,22,24)(H,23,25) |
Clé InChI |
YHFIAULXYYBKCI-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)NC1NC(=S)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



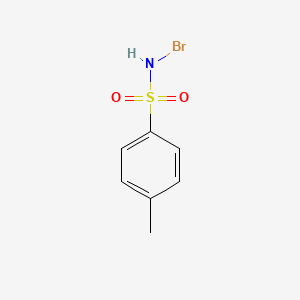



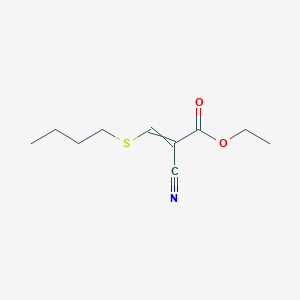
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
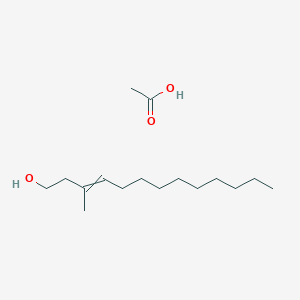

![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
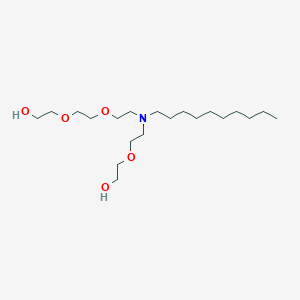

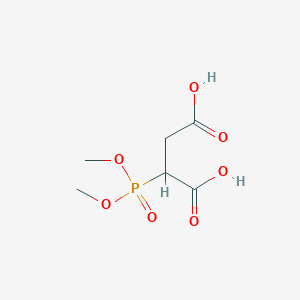
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)
